molecular formula C17H22N2O5S B11454210 3,3-Dimethyl-1-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one

3,3-Dimethyl-1-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one

Cat. No.: B11454210
M. Wt: 366.4 g/mol
InChI Key: RLNRWWYNLKMTFP-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one is a synthetic organic compound characterized by its unique structure, which includes a 3,4,5-trimethoxyphenyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazides with carbon disulfide and subsequent cyclization.

    Attachment of the Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with 3,3-dimethylbutan-2-one under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the trimethoxyphenyl group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3,3-Dimethyl-1-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90, leading to anticancer effects . The oxadiazole ring may also contribute to the compound’s biological activity by interacting with other cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one is unique due to the presence of both the trimethoxyphenyl group and the oxadiazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H22N2O5S

Molecular Weight

366.4 g/mol

IUPAC Name

3,3-dimethyl-1-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butan-2-one

InChI

InChI=1S/C17H22N2O5S/c1-17(2,3)13(20)9-25-16-19-18-15(24-16)10-7-11(21-4)14(23-6)12(8-10)22-5/h7-8H,9H2,1-6H3

InChI Key

RLNRWWYNLKMTFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CSC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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